2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride
Overview
Description
2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The nitration reaction is usually carried out using nitric acid in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature and pressure control systems to handle the exothermic nature of the nitration reaction
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Substitution reactions often involve nucleophiles such as ammonia or amines, with reaction conditions typically requiring a polar solvent and elevated temperatures.
Major Products Formed
Oxidation: : The major product of oxidation is typically the corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can yield the corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can lead to the formation of various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized as a probe to study biological systems, including enzyme inhibition and receptor binding studies.
Medicine
In the medical field, this compound has potential therapeutic applications, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry
In industry, this compound is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group on the pyridine ring plays a crucial role in its reactivity, influencing its ability to bind to and modulate the activity of specific enzymes and receptors.
Comparison with Similar Compounds
2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity profile. Some similar compounds include:
2-Amino-5-nitropyridine
2-Nitropyridine
3-Nitropyridine
These compounds share the nitro group on the pyridine ring but differ in their substituents and overall molecular structure, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c11-5-4-9-7-6(10(12)13)2-1-3-8-7;/h1-3,11H,4-5H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSYUGJENGNIPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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